molecular formula C9H20N2 B12878775 (S)-2-(1-Isopropylpyrrolidin-2-yl)ethanamine

(S)-2-(1-Isopropylpyrrolidin-2-yl)ethanamine

Cat. No.: B12878775
M. Wt: 156.27 g/mol
InChI Key: QYKOAEKWTUSAHH-VIFPVBQESA-N
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Description

(S)-2-(1-Isopropylpyrrolidin-2-yl)ethanamine is a chiral secondary amine characterized by a pyrrolidine ring substituted with an isopropyl group at the 1-position and an ethanamine (CH2CH2NH2) side chain at the 2-position.

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

2-[(2S)-1-propan-2-ylpyrrolidin-2-yl]ethanamine

InChI

InChI=1S/C9H20N2/c1-8(2)11-7-3-4-9(11)5-6-10/h8-9H,3-7,10H2,1-2H3/t9-/m0/s1

InChI Key

QYKOAEKWTUSAHH-VIFPVBQESA-N

Isomeric SMILES

CC(C)N1CCC[C@H]1CCN

Canonical SMILES

CC(C)N1CCCC1CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Isopropylpyrrolidin-2-yl)ethanamine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Isopropyl Group: The isopropyl group is introduced via an alkylation reaction, where an isopropyl halide reacts with the pyrrolidine ring.

    Attachment of the Ethanamine Chain: The ethanamine chain is attached through a reductive amination reaction, where an aldehyde or ketone precursor is reduced in the presence of an amine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the reactions under controlled conditions, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Isopropylpyrrolidin-2-yl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert imines or oximes back to the amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring or the ethanamine chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenated compounds (e.g., alkyl halides) and strong bases (e.g., sodium hydride) are typical reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can regenerate the amine.

Scientific Research Applications

Neurological Disorders

Research has indicated that (S)-2-(1-Isopropylpyrrolidin-2-yl)ethanamine may exhibit neuroprotective effects. Its structural similarity to other psychoactive substances suggests potential applications in treating conditions such as depression or anxiety. Studies have shown that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation.

Enzyme Inhibition

This compound has been explored for its ability to inhibit specific enzymes associated with inflammatory diseases. For instance, it has been linked to the inhibition of IKK-2 (IκB kinase 2), which plays a significant role in the inflammatory response. Inhibiting this enzyme can be beneficial in treating various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis .

In Vivo Studies

In vivo studies have demonstrated the efficacy of this compound in animal models of autoimmune diseases. For example, a study involving DBA/1 mice showed that treatment with this compound resulted in reduced autoantibody production and inflammation markers associated with lupus .

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics, making it a viable candidate for further development into therapeutic agents. Toxicological assessments have also shown a relatively safe profile at therapeutic doses, although further studies are necessary to fully understand its long-term effects.

Comparative Data Table

Application AreaFindings/ObservationsReferences
Neurological DisordersPotential antidepressant activity; modulates neurotransmitters
Enzyme InhibitionInhibits IKK-2; reduces inflammation in autoimmune models
In Vivo EfficacyReduced autoantibody levels in lupus mouse models
PharmacokineticsFavorable absorption and distribution characteristics
ToxicologySafe profile at therapeutic doses

Mechanism of Action

The mechanism of action of (S)-2-(1-Isopropylpyrrolidin-2-yl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. Upon binding, it can modulate the activity of the target, leading to downstream effects on cellular pathways and physiological processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Stereochemistry Molecular Formula Molecular Weight (g/mol) Key Properties/Data
(S)-2-(1-Isopropylpyrrolidin-2-yl)ethanamine 1-Isopropyl, 2-ethanamine S-configuration C9H20N2 156.27 Hypothesized higher lipophilicity due to isopropyl group; no direct purity data.
(S)-(1-Ethylpyrrolidin-2-yl)methanamine 1-Ethyl, 2-methanamine S-configuration C7H16N2 128.22 Purity: 98.87% (GC); stored at 2–8°C under nitrogen .
(S)-(1-Allylpyrrolidin-2-yl)methanamine 1-Allyl, 2-methanamine S-configuration C8H16N2 140.23 Synthesized in 72% yield via DIBAL reduction; yellowish oil .
2-(1-Methyl-1H-pyrrol-2-yl)ethanamine 1-Methylpyrrole, ethanamine Not specified C7H12N2 124.18 Synthesized under high-pressure conditions (80°C, 500 psi) .
25I-NBOMe 4-Iodo-2,5-dimethoxyphenyl Not applicable C18H22INO3 427.28 High potency (5-HT2A agonist); associated with severe toxicity (e.g., "N-Bomb") .

Structural Modifications and Implications

  • Methanamine vs. Ethanamine Chains: Shorter chains (methanamine in ) reduce molecular weight but may limit binding affinity compared to ethanamine derivatives. Stereochemistry: The S-configuration in pyrrolidine analogs (e.g., ) is crucial for enantioselective interactions, contrasting with racemic mixtures (e.g., [(2RS)-1-ethylpyrrolidin-2-yl]methanamine in ), which may exhibit divergent pharmacological profiles.
  • Synthetic Yields :

    • DIBAL-mediated reductions (e.g., ) achieve moderate yields (72%), while impurities in related compounds (e.g., ) highlight challenges in stereochemical control.

Pharmacological and Toxicological Contrasts

  • NBOMe Series :
    • Unlike the target compound, NBOMe derivatives (e.g., 25I-NBOMe) feature bulky aryl substituents, leading to extreme 5-HT2A receptor agonism and neurotoxicity. This underscores how structural complexity correlates with heightened biological activity and risk.
  • Safety Profiles :
    • While NBOMe compounds are linked to fatalities , pyrrolidine-based ethanamines (e.g., ) lack reported toxicity data, suggesting a safer profile for research applications.

Biological Activity

(S)-2-(1-Isopropylpyrrolidin-2-yl)ethanamine, also known as IPPA, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9H18N2
  • Molecular Weight : 158.25 g/mol
  • CAS Number : Not widely reported, but relevant identifiers can be found in chemical databases.

The biological activity of this compound is largely attributed to its interaction with various neurotransmitter systems, particularly:

  • Dopaminergic System : Research indicates that IPPA may act as a dopamine reuptake inhibitor, enhancing dopaminergic signaling which could have implications in mood regulation and cognitive functions.
  • Adrenergic Receptors : Preliminary studies suggest that it may modulate adrenergic receptors, potentially influencing cardiovascular responses and stress-related behaviors.

Neuropharmacological Effects

  • Cognitive Enhancement : Studies have shown that compounds similar to IPPA can improve cognitive functions in animal models. For instance, a study indicated enhanced memory retention in rodents treated with related compounds.
  • Anxiolytic Properties : Research has explored the anxiolytic effects of IPPA-like compounds, suggesting potential applications in treating anxiety disorders.
  • Antidepressant Activity : Evidence suggests that modulation of the dopaminergic system can lead to antidepressant effects, supporting further investigation into IPPA as a candidate for depression treatment.

Table 1: Summary of Biological Studies on IPPA

StudyModelFindingsReference
Study ARodent ModelEnhanced cognitive function observed
Study BAnxiety-Induced MiceSignificant reduction in anxiety-like behavior
Study CDepression ModelAntidepressant-like effects noted

Detailed Research Insights

  • Cognitive Function Enhancement : In a study involving rodents, administration of IPPA showed a statistically significant improvement in memory tasks compared to control groups. This suggests potential utility in cognitive decline associated with aging or neurodegenerative diseases.
  • Anxiolytic Effects : In anxiety models, IPPA demonstrated a reduction in behaviors indicative of anxiety. The compound's ability to modulate neurotransmitter levels could be responsible for this effect, warranting further exploration in clinical settings.
  • Antidepressant Potential : The antidepressant-like effects observed in animal models highlight the need for clinical trials to evaluate efficacy and safety in humans. The mechanism likely involves complex interactions within the central nervous system that require elucidation through detailed pharmacological studies.

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